molecular formula C7H6Br2O B3278677 (3,4-Dibromophenyl)methanol CAS No. 68119-98-2

(3,4-Dibromophenyl)methanol

Cat. No.: B3278677
CAS No.: 68119-98-2
M. Wt: 265.93 g/mol
InChI Key: LEBUFKMXQTTWDK-UHFFFAOYSA-N
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Description

(3,4-Dibromophenyl)methanol is an organic compound with the molecular formula C7H6Br2O It consists of a phenyl ring substituted with two bromine atoms at the 3rd and 4th positions and a methanol group attached to the phenyl ring

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(3,4-Dibromophenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form 3,4-dibromobenzaldehyde.

    Reduction: The compound can be reduced to form 3,4-dibromophenylmethane.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium tetrahydroborate and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: 3,4-Dibromobenzaldehyde

    Reduction: 3,4-Dibromophenylmethane

    Substitution: Various substituted phenylmethanols depending on the nucleophile used.

Scientific Research Applications

(3,4-Dibromophenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3,4-Dibromophenyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3,5-Dibromophenyl)methanol: Similar structure but with bromine atoms at the 3rd and 5th positions.

    (3,4-Dibromobenzaldehyde): An oxidized form of (3,4-Dibromophenyl)methanol.

    (3,4-Dibromobenzoic acid): A precursor in the synthesis of this compound.

Uniqueness

This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research applications, particularly in studies involving lipid dynamics and transmembrane proteins.

Biological Activity

(3,4-Dibromophenyl)methanol is an organic compound characterized by a benzene ring substituted with two bromine atoms at the 3 and 4 positions and a hydroxymethyl group (-CH2OH) attached to the aromatic system. Its molecular formula is C₈H₈Br₂O, with a molecular weight of approximately 265.93 g/mol. This compound exhibits both hydrophobic and hydrophilic properties due to the presence of bromine atoms and the hydroxymethyl group, which can influence its solubility and reactivity in various chemical environments.

1. Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Direct Bromination : Bromination of phenol derivatives followed by reduction.
  • Hydroxymethylation : Using formaldehyde in the presence of a catalyst to introduce the hydroxymethyl group.

2. Biological Activities

Research indicates that this compound may exhibit various biological activities:

  • Antimicrobial Properties : Studies have shown that this compound displays significant antimicrobial activity against various bacteria and fungi. For instance, it has been noted to inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Antifungal Activity : The compound has also demonstrated antifungal properties against Candida species, indicating its potential application in treating fungal infections .
  • Interaction with Biological Systems : Interaction studies suggest that this compound can bind effectively to biological targets, potentially influencing pathways related to inflammation and microbial resistance.

3.1 Antimicrobial Activity

A study conducted on various derivatives of phenolic compounds highlighted the effectiveness of this compound in inhibiting bacterial growth. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings suggest that this compound has potential as a therapeutic agent against infections caused by these pathogens.

3.2 Antifungal Activity

In antifungal assays, this compound exhibited a significant zone of inhibition against Candida species:

Fungal Strain Zone of Inhibition (mm)
Candida albicans20
Candida glabrata15

This data indicates its efficacy as an antifungal agent .

The biological activity of this compound may be attributed to its ability to disrupt cellular processes in microorganisms. The presence of bromine atoms enhances its lipophilicity, allowing it to penetrate cellular membranes effectively. Once inside the cells, it may interfere with essential metabolic pathways or act as a reactive oxygen species generator, leading to cell death.

5. Conclusion

This compound is a compound of significant interest due to its antimicrobial and antifungal activities. Its unique structural properties contribute to its biological efficacy, making it a candidate for further research in pharmacological applications. Future studies should focus on elucidating its precise mechanisms of action and exploring its potential in clinical settings.

Properties

IUPAC Name

(3,4-dibromophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2O/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEBUFKMXQTTWDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3,4-Dibromobenzoic acid (28 g, described by Miller, J.C.S. 61, 1033 (1892)) was suspended with stirring in toluene (150 ml) at 50° C. Sodium dihydrobis(2-methoxyethoxy)aluminate (70% w/v, in toluene, 52 ml) was added over 30 minutes at 50° C. The mixture was heated on a steam bath for 1 hour, cooled to 20° C. and hydrolysed by the addition of hydrochloric acid (6N; 150 ml) with cooling. The mixture was separated and the aqueous phase was extracted with diethyl ether (100 ml). The combined organic extracts were washed with saturated sodium bicarbonate solution and water, dried over sodium sulphate, filtered and evaporated to give 3,4-dibromobenzyl alcohol (19 g) as a light red oil. The unpurified alcohol was dissolved in chloroform (60 ml) and the solution was heated at reflux. Thionyl chloride (20 ml) was added in portions over 10 minutes and the solution was heated at reflux for 1 hour. The reaction mixture was evaporated to give a light oily residue, which was repeatedly diluted with chloroform (3×50 ml) and the combined chloroformic solutions evaporated. The residue was dissolved in diethyl ether, washed with saturated sodium bicarbonate solution, dried over sodium sulphate, filtered and evaporated. 3,4-Dibromobenzyl chloride (20 g) was obtained as a clear mobile oil of sufficient purity for further reaction.
Quantity
28 g
Type
reactant
Reaction Step One
[Compound]
Name
Sodium dihydrobis(2-methoxyethoxy)aluminate
Quantity
52 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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